Journal Name:Journal of Radioanalytical and Nuclear Chemistry
Journal ISSN:0236-5731
IF:1.754
Journal Website:http://www.springer.com/chemistry/journal/10967
Year of Origin:1984
Publisher:Springer Netherlands
Number of Articles Per Year:654
Publishing Cycle:Monthly
OA or Not:Not
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-10-25 , DOI: 10.1515/ijfe-2021-0065
Abstract The smoking time of cold-smoked traditional Chinese bacon (TCB) in northeast Chongqing is not precisely controlled. In this study, the accumulation of, and changes in, volatile organic compounds (VOCs) during smoking were investigated by gas chromatography–ion mobility spectrometry (GC-IMS). Simultaneously, the lipid oxidation and sensory attributes of TCB were assessed. Thirty-nine VOCs were identified in samples, most of which were alcohols, aldehydes, ketones, and esters. Samples smoked for 12 and 15 days contained characteristic VOCs, mainly comprising phenols, esters, and heterocyclic compounds, which produce the flavor of mature TCB. Odorous substances other than characteristic VOCs reached their maximum or sub-maximum on day 12, which was consistent with the sensory assessment results. The peroxide value of TCB increased continuously with smoking; while 2-thiobarbituric acid reactive substances test (TBARS) values were at a lower level between days 9 and 12. Therefore, the recommended smoking time should be about 12 days.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-09-23 , DOI: 10.1515/ijfe-2021-0125
Abstract Okra pods were dried using the following drying regimes; microwave (MWD), infrared (IRD) and convective hot-air drying (CHD). The objective of this investigate was to report the influences of drying methods on okra quality under different drying conditions. Data analysis showed that rehydration ratio and colour change increased with increase in drying air temperature and air velocity while specific energy consumption and shrinkage ratio decreased with increase in drying air temperature under (CHD). The rehydration ratio and colour of dried okra increased with increase in both infrared intensity but it also increased with a decrease in air velocity under (IRD). In the MWD method, drying time, specific energy consumption and shrinkage ratio decreased with increases in microwave power while the rehydration ratio and colour increased. Optimum drying period, specific energy consumption, colour, shrinkage and rehydration ratio were obtained for microwave drying. The model of Midilli et al. is the greatest for describing the drying curves of okra under all the drying processing conditions.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-12-01 , DOI: 10.1515/ijfe-2021-0190
Abstract In order to improve Perccottus glenii myofibrillar protein (MP) gel properties, three treatments were evaluated: ultrasonic, transglutaminase (TGase) and combined ultrasonic-transglutaminase treatments. Combined ultrasonic-transglutaminase treatment altered protein structure and gel properties most dramatically. As compared with untreated control group protein, treated protein gels possessed decreased sulfhydryl group content and increases in water holding capacity, whiteness value and hydrophobic interactions that increased gel strength value by up to 3.79 times that of untreated protein gel. Protein structural and Differential scanning calorimetry (DSC) analyses revealed that combined ultrasonic-TGase treatment increased both protein thermal denaturation temperature and UV absorbance (as compared to control and other treatment groups) that supported formation of MP gels with desirable characteristics. These results provide a theoretical basis for development of superior MP gels to promote greater utilization of this fish protein resource by the food industry.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-09-29 , DOI: 10.1515/ijfe-2020-0046
Abstract In this study, the physico-chemical properties of tomato powder produced by an optimized freeze drying process (FDP) were evaluated. With the lycopene content as the dependent variable, the optimum FDP conditions (i.e., thermal cracking time of 62 s, ascorbic acid addition amount [0.13%], and particle size [Dv90] of 163 μm) were obtained through response surface methodology (RSM). The results showed that the content of lycopene in the prepared tomato powder was higher than that in two commercial products. Aldehydes were the main components among 25 kinds of aromatic substances detected in tomato powder. The values of a * and a */b *, the hydration properties including water holding capacity (WHC) and oil binding capacity (OBC), and the content of total acid, ascorbic acid, and soluble solids were improved compared to commercial spray dried and freeze dried samples. All the above results suggested that FDP was an adequate procedure for the production of high-quality tomato powder.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2023-05-24 , DOI: 10.1515/ijfe-2015-0002
Thin-layer air impingement drying kinetics of American ginseng slices were investigated under different drying temperatures (35, 40, 45, 50, 55, 60, and 65°C), air velocities (3, 6, 9, and 12 m/s), and sample thicknesses (1, 2, 3, and 4 mm). Results indicated that the drying time is more significantly affected by drying temperature followed by sample thickness and air velocity. Drying rate curves illustrated that the whole drying process happened in the falling rate period. Additionally, from initial drying to the moisture content of about 0.5 kg/kg, the drying rate increased with the increase of drying temperature and air velocity or decreased with the increase of sample thickness. The moisture effective diffusivity (D eff) was determined both neglecting shrinkage and considering shrinkage. The drying activation energy of American ginseng slices was 46.64 kJ/mol determined by Arrhenius relationship. The moisture effective diffusivity and drying activation energy of American ginseng slices were compared to other biomaterials and related issues were also discussed. The current work is useful for designing air impingement drying system, evaluating and saving energy consumption of American ginseng slices.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-08-30 , DOI: 10.1515/ijfe-2021-0136
Abstract The objective of this study was to reveal the process of starch retrogradation and quality changes of Nianzhuan stored at 4, −18 °C, and freeze-thaw cycles treatment for different lengths of time. XRD revealed that Nianzhuan starch displayed an increasing trend of crystallinity with prolonged storage time and numbers of freezing-thawing cycles, which was likely due to a more orderly crystalline matrix in starch. The Raman full width at half-maximum (FWHM) of the bands at 2913 cm−1 of the three storage methods all decreased. According to DSC analysis, an increase in ∆H was detected, and a significant (P < 0.05) increase in T o and T p were found at −18 °C, and freeze-thaw treated samples, indicating more thermal energy were needed to disrupt re-crystallization. Good correlations between crystallinity, FWHM, ∆H, and hardness, springiness, chewiness were tested. The results of this study would provide useful information for the process of starch-based product Nianzhuan.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-02-16 , DOI: 10.1515/ijfe-2021-0265
Abstract Morinda officinalis (M. officinalis) polysaccharides are valuable ingredients with various bioactive functions. This work aimed to investigate whether fermentation could enhance the bioactivities of M. officinalis polysaccharides. A strain of Bacillus sp. DU-106 was introduced to ferment M. officinalis. Two polysaccharides (namely NMP-1 and FMP-1) were isolated from raw M. officinalis and fermented M. officinalis, respectively. The structure, immunoregulatory, and antioxidant activities of NMP-1 and FMP-1 were investigated. Bacillus sp. DU-106 fermentation changed the monosaccharide composition and conformation of M. officinalis polysaccharides. After fermentation, FMP-1 dramatically stimulated IL-1β secretion in RAW 264.7 macrophages. In vitro, Bacillus sp. DU-106 fermentation of M. officinalis enhanced the DPPH radical, hydroxyl radical, and superoxide anion scavenging activities. In vivo, FMP-1 extended the lifespan and ameliorated oxidative injury of Caenorhabditis elegans. Collectively, Bacillus sp. DU-106 fermentation significantly enhanced the immunoregulatory and antioxidant activities of M. officinalis polysaccharides.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2021-08-16 , DOI: 10.1515/ijfe-2020-0335
Abstract Continuous pasteurization of liquid foods has to provide the desired lethality level to guarantee food safety with minimum degradation of quality attributes (sensorial and nutritional characteristics) and high energy efficiency. To optimize quality and cost, a thermal process should be modeled considering flow, heat transfer and mass dispersion principles; however, flow through helical tubes and microwave heating require a complex 3D multiphysics approach. Herein a simplified 2D approach is presented to model a hybrid pasteurization unit with conventional and microwave heating under laminar flow to predict axial and radial distributions of temperature and residual activity of a microorganism or enzyme. A study case of 20 °Brix mango puree (power law fluid) processing is used to test the model based on an existing pilot plant unit. Results were useful to compare conventional and microwave heating regarding the process sterilization value and model can be used for process analysis, design and optimization.
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-02-01 , DOI: 10.1515/ijfe-2022-frontmatter2
Article Frontmatter was published on February 1, 2022 in the journal International Journal of Food Engineering (volume 18, issue 2).
Journal of Radioanalytical and Nuclear Chemistry ( IF 1.754 ) Pub Date: 2022-02-01 , DOI: 10.1515/ijfe-2021-0245
Canned products are important part of human diet and therefore, many types of canned products with high amounts are produced worldwide. During canned production, cooking water of pulses (aquafaba) is an important waste. Therefore, recycling of it is important for sustainability and economic value. In the present study, it was aimed to determine technological properties of aquafabas obtained from canned production. For this aim, chickpea, bean, kidney bean, broad bean, green pea and lentil were used in this study, and conventional soaking and ultrasound soaking was both performed. Aquafaba is a cooking water of pulses not only chickpea and also lentil, pea and bean species. Aquafaba is used for foaming, emulsifying and gelling agent as a plant based food additive. Soaking with ultrasound has shortened the soaking time of all pules as well as increased the D eff (effective diffusion constant) values. Diffusion is a basic physical mechanism for remove moisture or absorb and also give important information about physical and thermal properties of sample. “Remove moisture” term is using for drying and the other is using for hydration. The relationship between the physical properties of pulses and D eff values was observed. The protein content of aquafaba on a dry basis changed between 20 and 35% and it has been observed that there are also positive correlation with their foaming properties. Foaming capacities of aquafabas varied between 167 and 567% in conventional soaking, and between 133 and 533% in ultrasonic soaking. In both methods, chickpea aquafaba showed the lowest foaming capacity and stability, while pea had the highest foaming capacity and stability. US process generally decreased the protein content and foaming capacity (FC) of aquafabas. The foam of pea and lentil aquafabas showed higher resistant against to gravity. In contrary to the foaming properties, an increase in emulsifying properties was observed as a result of US. It has been observed that the obtained aquafabas can be used in various products in the food industry thanks to their technological features instead of animal-based ingredients.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | CHEMISTRY, ANALYTICAL 分析化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
31.20 | 56 | Science Citation Index Science Citation Index Expanded | Not |
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